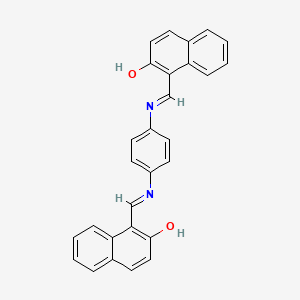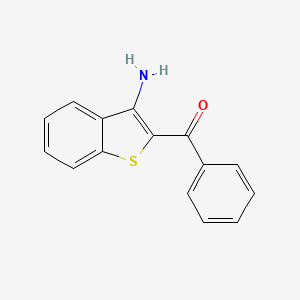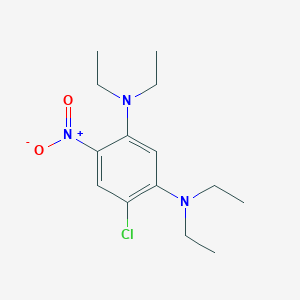
N,N-Dibenzyl-N'-(2,5-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-DIBENZYL-3-(2,5-XYLYL)UREA is a chemical compound with the molecular formula C23H24N2O. It is known for its unique structure, which includes two benzyl groups and a xylyl group attached to a urea moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,1-DIBENZYL-3-(2,5-XYLYL)UREA can be synthesized through various methods. One common approach involves the reaction of benzylamine with 2,5-dimethylbenzyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain high-purity products .
化学反応の分析
Types of Reactions
1,1-DIBENZYL-3-(2,5-XYLYL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or xylyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding benzyl alcohols and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas.
科学的研究の応用
1,1-DIBENZYL-3-(2,5-XYLYL)UREA has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-DIBENZYL-3-(2,5-XYLYL)UREA involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,1-DIBENZYL-3-(3,4-XYLYL)UREA: Similar structure but with different positioning of the xylyl group.
1,1-DIBENZYL-3-(2,4-XYLYL)UREA: Another isomer with a different xylyl group arrangement.
Uniqueness
1,1-DIBENZYL-3-(2,5-XYLYL)UREA is unique due to its specific arrangement of benzyl and xylyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications .
特性
CAS番号 |
86764-33-2 |
|---|---|
分子式 |
C23H24N2O |
分子量 |
344.4 g/mol |
IUPAC名 |
1,1-dibenzyl-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C23H24N2O/c1-18-13-14-19(2)22(15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChIキー |
FAWLTDQJGLLZAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



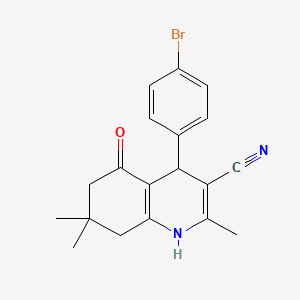
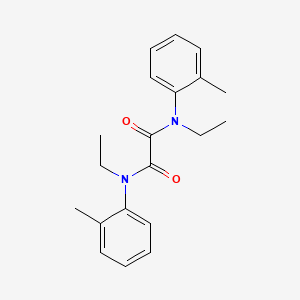
![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)
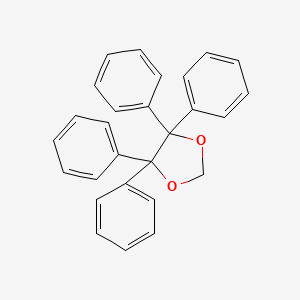

![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)
